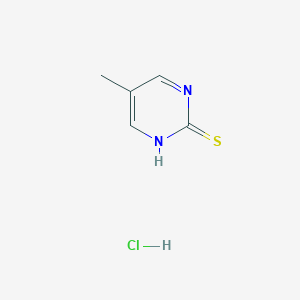

5-Methylpyrimidine-2-thiol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1H-pyrimidine-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFLVSNLWLWSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Chemistry of Pyrimidine Derivatives

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core structure is biologically fundamental, as it forms the basis for three of the five nucleobases in nucleic acids: cytosine, thymine (B56734) (which is 5-methyluracil), and uracil. scirp.orgnih.gov This inherent biological relevance has established pyrimidine and its derivatives as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov

The academic and pharmaceutical interest in pyrimidine derivatives stems from their vast and diverse range of biological activities. nih.gov Researchers have successfully developed pyrimidine-based compounds that exhibit properties including:

Antiviral scirp.org

Antitumor scirp.org

Antimicrobial scirp.org

Anti-inflammatory nih.gov

Analgesic nih.gov

This wide therapeutic window is due to the pyrimidine core's ability to mimic the natural nucleobases, allowing derivatives to interact with a multitude of biological targets like enzymes and receptors. nih.gov Consequently, the synthesis of novel substituted pyrimidines remains a vibrant and essential area of chemical research, aimed at discovering new therapeutic agents. nih.govresearchgate.net

Table 1: Key Chemical Identifiers for 5-Methylpyrimidine-2-thiol (B1308683) and its Hydrochloride Salt

| Identifier | 5-Methylpyrimidine-2-thiol (Base) | 5-Methylpyrimidine-2-thiol Hydrochloride (Salt) |

|---|---|---|

| CAS Number | 42783-64-2 biosynth.comchemscene.combldpharm.com | 1158249-10-5 vulcanchem.com |

| Molecular Formula | C₅H₆N₂S biosynth.com | C₅H₇ClN₂S vulcanchem.com |

| Molecular Weight | 126.18 g/mol biosynth.com | 162.64 g/mol vulcanchem.com |

| Synonyms | 5-Methylpyrimidine-2(1H)-thione chemscene.com | N/A |

Significance As a Heterocyclic Thiol Compound in Chemical Synthesis and Research

5-Methylpyrimidine-2-thiol (B1308683) hydrochloride belongs to the class of heterocyclic thiols. The significance of this compound in chemical synthesis is largely defined by the reactivity of its thiol (-SH) group, which exists in tautomeric equilibrium with its thione (C=S) form. This functional group is a versatile tool for synthetic chemists. nih.gov

The sulfur atom in the thiol group is a potent nucleophile, making it an excellent handle for introducing new substituents onto the pyrimidine (B1678525) ring via S-alkylation or related reactions. scirp.orgdigitellinc.com This allows the compound to serve as a crucial building block or intermediate for constructing more complex molecules. chemscene.com By attaching various chemical moieties to the sulfur atom, researchers can systematically modify the parent structure to explore structure-activity relationships (SAR) and optimize for a desired biological effect. mdpi.com

Furthermore, the introduction of a thiol group to a heterocyclic system can itself impart or enhance biological activity. nih.gov Thiol-containing pyrimidines, known as thiopyrimidines, have been specifically investigated for a range of therapeutic applications, underscoring the importance of this functional group in drug design. scirp.orgnih.gov The use of the hydrochloride salt form is a common practice to improve the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. vulcanchem.com

Overview of Current Academic Research Focus Areas for 5 Methylpyrimidine 2 Thiol Hydrochloride

Established Synthetic Pathways for 5-Methylpyrimidine-2-thiol and its Hydrochloride Salt

Traditional synthesis of the pyrimidine-2-thiol scaffold relies on two primary strategies: building the ring from acyclic precursors through condensation reactions or introducing the thiol group onto a pre-formed pyrimidine ring via nucleophilic substitution.

Condensation Reactions Involving Thiourea and Dicarbonyl Precursors

A widely used and versatile method for constructing the pyrimidine-2-thiol core is the condensation of a 1,3-dicarbonyl compound with thiourea. nih.gov This reaction forms the heterocyclic ring in a single cyclocondensation step. The substitution pattern on the final pyrimidine ring is dictated by the choice of the dicarbonyl precursor.

A classic example of this approach is the synthesis of 6-methyl-2-thiouracil, an analog of the target compound, which is prepared by the condensation of ethyl acetoacetate with thiourea. chemicalbook.comwikipedia.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium methoxide, in an alcoholic solvent. chemicalbook.com The general mechanism involves the initial condensation of thiourea with one of the carbonyl groups of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the pyrimidine ring.

The synthesis can be summarized as follows:

Step 1: Thiourea and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) are reacted in a basic medium (e.g., KOH in ethanol).

Step 2: The mixture is heated under reflux for several hours. chemicalbook.com

Step 3: Upon cooling and neutralization with acid (e.g., HCl), the product precipitates and can be isolated by filtration. chemicalbook.com

This method is robust and can be adapted to produce a variety of substituted pyrimidine-2-thiols. The hydrochloride salt is subsequently prepared by treating the isolated pyrimidine-2-thiol with hydrochloric acid.

Table 1: Examples of Condensation Reactions for Pyrimidine-2-thiol Synthesis

Dicarbonyl Precursor N-C-N Reagent Base/Solvent Product Yield Reference Ethyl Acetoacetate Thiourea KOH / Ethanol 6-methyl-2-thiouracil 91% nih.gov Chalcones Thiourea KOH / Ethanol Substituted Dihydropyrimidine-2-thiones Variable acs.org 1,3-Diketones Thiourea Basic Conditions Substituted Pyrimidine-2-thiones Variable

Nucleophilic Substitution Approaches for Pyrimidine-2-thiols

An alternative to ring construction is the functionalization of a pre-synthesized pyrimidine ring. Nucleophilic aromatic substitution (SNAr) provides a direct route to pyrimidine-2-thiols by displacing a suitable leaving group from the 2-position of the pyrimidine ring with a sulfur nucleophile. chemrxiv.orgresearchgate.net Common leaving groups include halogens (e.g., chloro or bromo groups), and the sulfonyl group. irjms.comnih.gov

This approach is advantageous when the required substituted pyrimidine precursor is readily available. The reaction typically involves treating a 2-halopyrimidine with a sulfur source like sodium hydrosulfide or thiourea. chemrxiv.org The enhanced electrophilicity of the pyrimidine ring, due to the presence of the nitrogen atoms, facilitates the attack by the nucleophile. However, these reactions can sometimes require elevated temperatures or strong bases to proceed efficiently. chemrxiv.org Recent advancements have focused on developing milder reaction conditions, even achieving substitution at room temperature by using highly reactive pyridinium intermediates. chemrxiv.orgchemrxiv.org

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes not only the yield and purity of the product but also the efficiency and environmental impact of the process. Advanced strategies for the synthesis of 5-Methylpyrimidine-2-thiol and its analogs incorporate principles of green chemistry and process intensification techniques like one-pot and multicomponent reactions.

Green Chemistry Principles in 5-Methylpyrimidine-2-thiol Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.inbenthamdirect.compowertechjournal.com For pyrimidine synthesis, this translates to the use of safer solvents, alternative energy sources, and reusable catalysts. nih.govingentaconnect.com

Key green approaches include:

Microwave and Ultrasound-Assisted Synthesis : Using microwave irradiation or ultrasonic activation as alternative energy sources can dramatically reduce reaction times, increase yields, and often lead to cleaner products compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. rasayanjournal.co.in This is particularly applicable to condensation reactions.

Use of Green Solvents : When a solvent is necessary, environmentally benign options like water or ionic liquids are preferred over volatile organic compounds. rasayanjournal.co.inbohrium.com

Catalysis : Employing catalysts, especially reusable solid-supported or nanocatalysts, can enhance reaction efficiency and selectivity under milder conditions. powertechjournal.com

These sustainable techniques are being increasingly applied to the synthesis of pyrimidine derivatives, offering significant environmental and economic benefits. rasayanjournal.co.inpowertechjournal.com

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. acs.orgnih.govmdpi.com The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound, and thiourea to produce dihydropyrimidinethiones, which can be subsequently oxidized to the corresponding pyrimidine-2-thiones. This approach allows for the rapid assembly of complex molecular scaffolds from simple starting materials. mdpi.com

Table 2: Comparison of Synthetic Strategies

Strategy Description Advantages Example Reaction Conventional Synthesis Stepwise reaction with isolation of intermediates. Well-established, predictable. Condensation of thiourea and dicarbonyl. Green Chemistry Utilizes safer solvents, catalysts, and energy sources (e.g., microwave, ultrasound). Reduced environmental impact, shorter reaction times, higher yields. Microwave-assisted Biginelli reaction. Multicomponent Reaction (MCR) Three or more reactants combine in a single step. High atom economy, efficiency, rapid library synthesis. Three-component synthesis of dihydropyrimidinethiones. One-Pot Synthesis Multiple reaction steps performed sequentially in the same vessel. Reduced waste, simplified workup, improved process efficiency. One-pot synthesis of pyrido[2,3-d]pyrimidine-2-thiones. nih.gov

This compound as a Versatile Synthetic Intermediate

The 5-Methylpyrimidine-2-thiol structure is not just a target molecule but also a valuable intermediate for further chemical modifications. The presence of the reactive thiol group provides a handle for a wide range of functionalizations. nih.gov

The thiol group is readily alkylated to form S-alkyl derivatives (thioethers). nih.govwikipedia.org This is a crucial step in many synthetic pathways, as the resulting alkylthio group can serve as a better leaving group than the thiol itself in subsequent nucleophilic substitution reactions. acs.org For instance, S-methylated pyrimidines can react with various nucleophiles, such as amines, to introduce diverse functionalities at the 2-position of the pyrimidine ring. nih.gov

Furthermore, the pyrimidine ring itself can be functionalized. For example, 6-methyl-2-thiouracil can be chlorosulfonated and subsequently reacted with amines to produce a variety of sulfonamide derivatives. mdpi.com The thiol group can also participate in cyclization reactions to form fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. nih.govnih.gov This versatility makes this compound a key building block for constructing a wide array of more complex, polyfunctional molecules. nih.govresearchgate.net

Precursor in the Synthesis of Active Pharmaceutical Ingredients

While direct synthetic routes from this compound to specific commercial drugs are not extensively documented in publicly available literature, the structural motif is closely related to intermediates used in the synthesis of complex pharmaceuticals. For instance, the synthesis of the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer, involves a substituted pyrimidine core. The established synthetic pathways for Dasatinib utilize 4,6-dichloro-2-methylpyrimidine as a key intermediate. google.comgoogle.comgoogleapis.comasianpubs.orgresearchgate.net Although not a direct precursor, the chemistry of 5-Methylpyrimidine-2-thiol suggests its potential as an alternative starting material for the synthesis of analogous complex molecules. The thiol group can be converted to other functionalities, such as a leaving group, to facilitate coupling reactions central to the assembly of such intricate structures.

The general importance of pyrimidine-2-thiol derivatives in medicinal chemistry is well-established. These compounds serve as precursors to a variety of biologically active agents, including those with anticancer, antiviral, and anti-inflammatory properties. The versatility of the thiol group allows for S-alkylation, oxidation to sulfonyl derivatives, and displacement reactions, opening avenues for the synthesis of diverse libraries of compounds for drug discovery.

Table 1: Examples of Biologically Active Scaffolds Incorporating the Pyrimidine Moiety

| Scaffold | General Structure | Reported Biological Activities |

| Pyrimido[2,1-b]benzothiazoles | Structure unavailable in search results | Anxiolytic, anticonvulsant, antimicrobial, anti-allergy, antitumor, antiviral. researchgate.net |

| Thiazolo[3,2-a]pyrimidines | Structure unavailable in search results | Anticancer, antimicrobial, anti-inflammatory, analgesic. google.comgoogle.comijnc.irnih.govias.ac.in |

| Pyrimidine-based EGFR Inhibitors | Structure unavailable in search results | Antitumor. nih.gov |

Note: The table provides examples of related structures and their activities to illustrate the potential of the 5-methylpyrimidine-2-thiol scaffold.

Building Block for Agrochemicals and Related Compounds

The pyrimidine ring is a prevalent feature in a number of commercial agrochemicals, particularly fungicides and herbicides. The biological activity of these compounds is often attributed to the specific substitution pattern on the pyrimidine core, which allows for targeted interaction with essential enzymes in pests and weeds. This compound serves as a valuable synthon for introducing this key heterocyclic motif into agrochemical candidates.

The development of novel fungicides is a critical area of agrochemical research. Pyrimidine derivatives have been successfully commercialized as fungicides, and ongoing research continues to explore new analogs with improved efficacy and environmental profiles. nih.gov The 2-thiol group of 5-Methylpyrimidine-2-thiol can be readily derivatized to introduce thioether linkages, which are present in some fungicidal compounds. For example, derivatives of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine bearing a thioether moiety have shown significant antifungal activities. nih.gov This suggests that 5-Methylpyrimidine-2-thiol could be a starting point for the synthesis of novel fungicides with similar structural features.

In the realm of herbicides, pyrimidine-based compounds have also made a significant impact. For instance, some protoporphyrinogen oxidase (PPO) inhibiting herbicides incorporate a pyrimidinedione structure. researchgate.net While not a direct precursor to these specific herbicides, 5-Methylpyrimidine-2-thiol can be envisioned as a starting material for various pyrimidine-based herbicidal scaffolds. The reactivity of the thiol group allows for its incorporation into larger molecules through various coupling strategies.

Table 2: Examples of Pyrimidine Derivatives in Agrochemicals

| Agrochemical Class | Key Structural Feature | Mode of Action (Example) |

| Fungicides | Pyrimidine ring | Inhibition of essential fungal enzymes. nih.govnih.gov |

| Herbicides | Pyrimidinedione | Inhibition of protoporphyrinogen oxidase (PPO). researchgate.net |

Utility in the Construction of Complex Heterocyclic Systems

One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems. The bifunctional nature of this molecule, possessing both a nucleophilic thiol group and electrophilic centers on the pyrimidine ring, allows for a variety of cyclization reactions to construct bicyclic and polycyclic frameworks. These complex heterocyclic systems are of great interest due to their diverse pharmacological properties.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidines . This fused heterocyclic system is readily accessible through the reaction of pyrimidine-2-thiol derivatives with α-halocarbonyl compounds, such as ethyl bromoacetate or phenacyl bromides. The reaction proceeds via an initial S-alkylation of the thiol group, followed by an intramolecular cyclization and dehydration to afford the thiazolo[3,2-a]pyrimidine core. google.comijnc.irnih.gov The 5-methyl substituent on the pyrimidine ring would be retained in the final product, allowing for the synthesis of a specific subset of these biologically active molecules.

Reaction Scheme for the Synthesis of Thiazolo[3,2-a]pyrimidines:

Step 1: S-Alkylation: The sulfur atom of 5-Methylpyrimidine-2-thiol acts as a nucleophile and attacks the electrophilic carbon of an α-halocarbonyl compound (e.g., phenacyl bromide), displacing the halide and forming an S-substituted intermediate.

Step 2: Intramolecular Cyclization: The nitrogen atom at position 1 of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain.

Step 3: Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring, yielding the final thiazolo[3,2-a]pyrimidine derivative.

Another important class of fused heterocycles that can be synthesized from pyrimidine-2-thiol precursors are pyrimido[2,1-b]benzothiazoles . These compounds can be prepared through multicomponent reactions involving 2-aminobenzothiazoles, aldehydes, and β-dicarbonyl compounds, or through the reaction of 2-chlorobenzothiazoles with pyrimidine-2-thiols. googleapis.comasianpubs.orgresearchgate.netresearchgate.net The versatility of these synthetic routes highlights the potential of this compound as a key building block for generating a library of these complex heterocyclic structures for biological screening.

Table 3: Key Fused Heterocyclic Systems Derived from Pyrimidine-2-thiols

| Fused Heterocycle | General Synthetic Approach | Key Reagents |

| Thiazolo[3,2-a]pyrimidines | S-alkylation followed by intramolecular cyclization | α-Halocarbonyl compounds (e.g., ethyl bromoacetate, phenacyl bromides) google.comijnc.irnih.gov |

| Pyrimido[2,1-b]benzothiazoles | Multicomponent reactions or nucleophilic substitution/cyclization | 2-Aminobenzothiazoles, aldehydes, β-dicarbonyls; or 2-chlorobenzothiazoles googleapis.comasianpubs.orgresearchgate.netresearchgate.net |

Investigation of Thiol-Thione Tautomerism in 5-Methylpyrimidine-2-thiol Systems

The 5-methylpyrimidine-2-thiol system can theoretically exist in two primary tautomeric forms: the aromatic thiol form (5-methylpyrimidine-2-thiol) and the non-aromatic thione form (5-methyl-1H-pyrimidine-2-thione or 5-methyl-3H-pyrimidine-2-thione). Extensive research on analogous heterocyclic systems, such as 2-mercaptopyridine and other pyrimidinethiones, has conclusively shown that the equilibrium overwhelmingly favors the thione form. researchgate.netpreprints.org This preference is attributed to the greater thermodynamic stability of the amide-like C=S double bond in the thione tautomer compared to the C=N bond in the thiol form.

In the case of 5-methylpyrimidine-2-thiol, the equilibrium lies significantly toward the 5-methyl-1H-pyrimidine-2-thione tautomer. This structure contains a thiourea moiety embedded within the heterocyclic ring. Spectroscopic evidence from vibrational and nuclear magnetic resonance studies on this and related compounds consistently supports the predominance of the thione form in both solid and solution phases. The protonation in the hydrochloride salt is expected to occur on one of the ring nitrogen atoms, further stabilizing the thione structure.

Comprehensive Spectroscopic Elucidation of Molecular Structure

A multi-technique spectroscopic approach is essential for the unambiguous characterization of the 5-methyl-1H-pyrimidine-2-thione structure. Each method provides complementary information, contributing to a complete picture of the molecule's connectivity, functional groups, and electronic environment.

NMR spectroscopy is a powerful tool for mapping the proton and carbon framework of a molecule. While specific spectral data for the hydrochloride salt is not widely published, the expected chemical shifts for the dominant thione tautomer can be predicted based on analogous structures and general NMR principles. mdpi.comresearchgate.net

¹H NMR: The proton spectrum is expected to show three distinct signals. The methyl protons (CH₃) at the C5 position would appear as a singlet, typically in the upfield region around 2.1-2.5 ppm. The two protons on the pyrimidine ring (H4 and H6) would likely appear as a singlet or a very closely coupled AX system in the aromatic region, anticipated around 8.0-8.5 ppm. A broad singlet corresponding to the two N-H protons (in the protonated hydrochloride form) would be observed significantly downfield, potentially in the range of 12.0-14.0 ppm in a solvent like DMSO-d₆, indicating the protons are on the nitrogen atoms, which is consistent with the thione structure.

¹³C NMR: The carbon spectrum provides key information about the carbon skeleton. The C2 carbon, bonded to sulfur (C=S), is expected to be the most downfield signal, typically appearing in the range of 175-185 ppm, a characteristic chemical shift for a thione carbon. The carbons of the pyrimidine ring (C4, C5, C6) would resonate in the aromatic/olefinic region (approximately 110-160 ppm), while the methyl carbon (CH₃) would be found in the upfield aliphatic region (~15-20 ppm).

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹H | H4/H6 | ~8.2 | Singlet |

| ¹H | N-H | ~13.0 | Broad Singlet |

| ¹³C | C2 (C=S) | ~180 | - |

| ¹³C | C4/C6 | ~145 | - |

| ¹³C | C5 | ~115 | - |

| ¹³C | -CH₃ | ~17 | - |

Note: The ¹¹⁹Sn NMR is not applicable to this compound unless it is complexed with a tin-containing moiety.

Vibrational spectroscopy provides direct evidence for the functional groups present and corroborates the dominance of the thione tautomer. vscht.czwpmucdn.com The key distinction lies in the expected vibrations for the N-H and C=S bonds of the thione versus the S-H bond of the thiol.

Infrared (IR) Spectroscopy: The IR spectrum of the thione form is expected to be characterized by a strong, broad absorption band in the 3400–3100 cm⁻¹ region, corresponding to N-H stretching vibrations. In contrast, the S-H stretching vibration of a thiol, which would appear as a weak band around 2600–2550 cm⁻¹, is typically absent. libretexts.org Furthermore, a medium to strong band in the 1250–1050 cm⁻¹ region can be assigned to the C=S stretching vibration, providing definitive proof of the thione structure. Other characteristic bands include C-H stretches from the methyl and aromatic groups (~3100-2850 cm⁻¹) and various pyrimidine ring vibrations (C=C, C-N stretching) in the 1600–1400 cm⁻¹ fingerprint region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The C=S stretch and the symmetric "breathing" modes of the pyrimidine ring are often readily observable in Raman spectra.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3400–3100 | Strong, Broad | N-H Stretching |

| 3100–3000 | Medium | Aromatic C-H Stretching |

| 3000–2850 | Medium | Aliphatic C-H Stretching |

| ~2550 | Absent | S-H Stretching (Thiol form) |

| 1620–1550 | Medium-Strong | C=C and C=N Ring Stretching |

| 1250–1050 | Medium-Strong | C=S Stretching (Thione I Band) |

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum is highly dependent on the tautomeric form, as the chromophore system differs significantly between the thiol and thione structures. For 2-mercaptopyrimidine, the parent compound, the thione form in aqueous solution exhibits multiple absorption bands, including strong absorptions around 212 nm, 278 nm, and 344 nm. hilarispublisher.com The band at the longest wavelength (~344 nm) is characteristic of the n→π* transition of the C=S chromophore, while the others are attributed to π→π* transitions within the conjugated system. researchgate.net It is expected that this compound would display a similar absorption profile, confirming the presence of the conjugated pyrimidine thione system.

Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from fragmentation patterns. For this compound, the molecular formula is C₅H₇ClN₂S, with a molecular weight of 162.64 g/mol . The free base, C₅H₆N₂S, has a molecular weight of 126.18 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) for the free base would be expected at m/z 126. The pyrimidine ring is relatively stable, so this peak should be prominent. nist.gov Common fragmentation pathways for pyrimidinethiones involve the loss of small neutral molecules or radicals. Expected fragmentation could include the cleavage of the thiocarbonyl group or fragmentation of the pyrimidine ring itself. nist.govlibretexts.org Electrospray ionization (ESI) would likely show a prominent protonated molecular ion ([M+H]⁺) at m/z 127 for the free base.

Derivatization Chemistry and Analog Synthesis of 5 Methylpyrimidine 2 Thiol Hydrochloride

Synthesis of S-Substituted Derivatives of 5-Methylpyrimidine-2-thiol (B1308683)

The nucleophilic thiol group at the C2 position of the 5-methylpyrimidine (B16526) core is the primary site for derivatization, readily undergoing reactions to form S-substituted analogs. The most common strategies involve S-alkylation and S-arylation.

S-Alkylation: This is typically achieved through the reaction of 5-methylpyrimidine-2-thiol with various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base. The base, such as potassium carbonate or sodium methoxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. bjmu.edu.cn This method allows for the introduction of a wide array of alkyl chains, including those bearing additional functional groups, to create libraries of S-alkylated derivatives. For instance, reacting 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base yields S-benzyl derivatives. nih.gov

S-Arylation: The formation of a sulfur-carbon bond with an aromatic ring is more complex and often requires catalytic methods. Modern synthetic approaches include copper-catalyzed cross-coupling reactions with arylboronic acids (Chan-Evans-Lam reaction) or aryl iodides under mild conditions. nih.gov Another effective, metal-free approach involves the use of diaryliodonium salts as the aryl source, which can react with heterocyclic thiols to afford S-aryl derivatives in moderate to good yields. rsc.orgchemrxiv.org These methods are crucial for synthesizing derivatives where the pyrimidine (B1678525) scaffold is linked to other aromatic or heteroaromatic systems via a thioether bridge.

The general schemes for these reactions are presented below:

S-Alkylation: 5-Methylpyrimidine-2-thiol + R-X (Alkyl Halide) --(Base)--> 2-(Alkylthio)-5-methylpyrimidine + HX

S-Arylation (Chan-Evans-Lam): 5-Methylpyrimidine-2-thiol + Ar-B(OH)₂ (Arylboronic Acid) --(Cu Catalyst, Base)--> 2-(Arylthio)-5-methylpyrimidine

S-Arylation (with Diaryliodonium Salts): 5-Methylpyrimidine-2-thiol + Ar₂I⁺Y⁻ --(Base)--> 2-(Arylthio)-5-methylpyrimidine + ArI + HY

These reactions provide a robust platform for creating a diverse range of molecules with varying steric and electronic properties tethered to the sulfur atom.

Chemical Modifications on the Pyrimidine Ring System

Beyond substitution at the thiol group, the pyrimidine ring itself can be chemically modified to further diversify the molecular architecture. Key strategies include halogenation, nitration, and C-H arylation.

Halogenation: The pyrimidine ring can undergo electrophilic halogenation. The C5 position is a common site for such reactions. Methods for the C-5 halogenation of pyrimidine-based nucleosides using N-halosuccinimides (NCS, NBS, NIS) as halogenating agents have been developed. elsevierpure.com For related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, regioselective halogenation can be achieved using potassium halides in combination with a hypervalent iodine(III) reagent, a method that is practical and environmentally friendly. nih.govnih.gov These halogenated intermediates are highly valuable as they can be used in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

Nitration: The introduction of a nitro group onto the pyrimidine ring is another important modification. The nitration of related 2-substituted pyrimidine-4,6-diones has been achieved using a mixture of nitric acid and sulfuric acid, which typically results in the formation of 5-nitro or 5,5-dinitro derivatives. icm.edu.plnih.gov This suggests that the 5-position of the 5-methylpyrimidine-2-thiol ring is a likely target for nitration under similar conditions. The resulting nitro-derivatives can serve as precursors for amino-substituted compounds via reduction.

C-H Arylation: Direct C–H arylation has emerged as a powerful tool for forging carbon-carbon bonds without the need for pre-functionalized starting materials like halides or organometallics. Palladium-catalyzed C–H arylation has been successfully applied to various pyrimidine derivatives. mdpi.com These reactions, often mediated by photoredox catalysts, allow for the direct coupling of aryl groups onto the pyrimidine ring, providing an efficient route to biaryl structures. mdpi.comrsc.org

Construction of Hybrid Molecules and Conjugates Incorporating the 5-Methylpyrimidine-2-thiol Scaffold

The principles of molecular hybridization, which involve combining two or more pharmacophores into a single molecule, are widely applied to the 5-methylpyrimidine-2-thiol scaffold to create novel compounds with potentially synergistic or multi-target activities.

Hybrid Molecules: Synthetic strategies often involve linking the 5-methylpyrimidine-2-thiol moiety to other heterocyclic systems known for their biological relevance.

Pyrimidine-Chalcone Hybrids: These are synthesized by first preparing 2-thiopyrimidine derivatives from appropriate chalcones and thiourea. The resulting thiopyrimidine is then S-alkylated with an acetylated chalcone (B49325) derivative to yield the final hybrid molecule. nih.gov

Pyrimidine-Phthalimide Hybrids: These can be constructed through nucleophilic substitution reactions, where a thalidomide (B1683933) analog bearing a leaving group reacts with amines to afford the hybrid structures. researchgate.net

Pyrimidine-Triazole/Oxadiazole Hybrids: The combination of thiopyrimidine and 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) fragments within a single molecule is of significant interest due to the broad biological activities of these heterocycles. digitellinc.com

Conjugates: The thiol group of 5-methylpyrimidine-2-thiol is an excellent handle for conjugation to other molecules, including peptides, proteins, and polymers. Thiol-specific bioconjugation reactions are well-established. nih.gov

Michael Addition: The thiol can react with maleimides or other Michael acceptors in a highly specific manner to form stable thioether linkages. This is a common method for labeling proteins with small molecules. thno.org

Thiol-Ene "Click" Chemistry: This reaction involves the radical-mediated addition of a thiol across a double bond, providing an efficient and high-yielding conjugation method.

Disulfide Exchange: The thiol can react with existing disulfide bonds to form new, mixed disulfides, a process that can be reversible under reducing conditions.

These strategies enable the attachment of the 5-methylpyrimidine-2-thiol moiety to larger biomolecules or surfaces, which is valuable for applications in drug delivery, diagnostics, and materials science. nih.gov

Synthesis of Nucleoside Analogs Derived from 5-Methylpyrimidine

Nucleoside analogs, which mimic natural nucleosides, are a cornerstone of antiviral and anticancer chemotherapy. nih.govdrugdesign.org The 5-methylpyrimidine core can serve as a modified nucleobase for the synthesis of such analogs.

The general synthetic pathway involves the coupling of the pyrimidine base with a protected sugar, typically a ribose or deoxyribose derivative. A common approach is the Vorbrüggen glycosylation, where a silylated heterocyclic base reacts with an acylated sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf).

A relevant synthetic route starts from a more common pyrimidine, such as 2'-deoxyuridine, which can be converted to thymidine (B127349) (a 5-methylpyrimidine nucleoside) via the formation and subsequent reduction of a 5-hydroxymethyl intermediate. nih.gov This 5-methylpyrimidine nucleoside can then be chemically modified. For example, labeled thymidine can be converted to 5-methyl-2'-deoxycytidine. nih.gov

Alternatively, 5-methylpyrimidine-2-thiol itself could be coupled with a protected ribofuranosyl derivative to create a 2-thio-nucleoside analog. Subsequent chemical modifications could then be performed on the sugar moiety or the pyrimidine ring. The synthesis of prodrugs, for instance by derivatizing the 5'-hydroxyl group of the sugar, is a common strategy to improve cellular uptake and bioavailability. wgtn.ac.nz

Structure-Activity Relationship (SAR) Studies of Derivatives (Mechanistic/Molecular Level)

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the 5-methylpyrimidine-2-thiol scaffold influence its biological activity. These studies guide the rational design of more potent and selective analogs.

Modifications at the S-position (C2): The nature of the substituent attached to the sulfur atom significantly impacts activity.

Alkyl Chains: The length, branching, and presence of functional groups on the S-alkyl chain can modulate lipophilicity and steric interactions with a biological target.

Aryl Groups: S-aryl derivatives introduce potential for π-π stacking, hydrogen bonding, and other specific interactions. The substitution pattern on the aryl ring (e.g., electron-donating or electron-withdrawing groups) fine-tunes the electronic properties and binding affinity. nih.gov

Modifications on the Pyrimidine Ring: Changes to the core heterocycle also play a critical role.

C5-Substituent: The methyl group at the C5 position is a key feature. Replacing it or modifying it (e.g., hydroxylation to a hydroxymethyl group) can significantly alter biological outcomes. For example, the hydroxylation of a related 4-sulfanyl-5,6-dimethylpyrimidine was shown to dramatically enhance cytotoxicity against cancer cell lines. researchgate.net

The following interactive table summarizes hypothetical SAR trends based on published data for related pyrimidine derivatives.

| Modification Site | Substituent Type | Observed/Expected Effect on Biological Activity | Rationale |

| S-Position (C2) | Small Alkyl (e.g., -CH₃) | Variable, often serves as a baseline | Establishes basic lipophilicity and size. |

| Long/Bulky Alkyl | May increase or decrease activity | Can improve hydrophobic interactions but may cause steric hindrance. | |

| Benzyl/Substituted Benzyl | Often enhances activity | Aromatic ring can engage in π-stacking; substituents allow fine-tuning. | |

| Aryl/Heteroaryl | Potential for high potency | Allows for specific interactions (H-bonding, π-stacking) with target pockets. | |

| Pyrimidine Ring (C5) | -CH₃ (Methyl) | Core structural feature | Provides a hydrophobic contact point. |

| -CH₂OH (Hydroxymethyl) | May significantly increase potency | Introduces a hydrogen bond donor/acceptor, increasing polarity. researchgate.net | |

| -H (Hydrogen) | Often reduces activity | Loss of hydrophobic interaction provided by the methyl group. | |

| Pyrimidine Ring (C4/C6) | -NH₂ (Amino) | Can increase activity | Acts as a strong hydrogen bond donor/acceptor. nih.gov |

| Halogen (e.g., -Cl, -F) | Can increase potency | Modulates electronic properties and can form halogen bonds. |

These SAR studies, often complemented by molecular docking and computational analysis, provide a mechanistic understanding of how derivatives interact with their biological targets, paving the way for the development of optimized compounds. researchgate.net

Coordination Chemistry and Metal Complex Formation with 5 Methylpyrimidine 2 Thiol Ligands

Ligand Characteristics and Coordination Modes of 5-Methylpyrimidine-2-thiol (B1308683)

5-Methylpyrimidine-2-thiol can exist in two tautomeric forms: the thione form and the thiol form. This tautomerism plays a crucial role in its coordination behavior, influencing the mode of binding to metal centers. The ligand's electronic and steric properties are key determinants of the structure and stability of the resulting metal complexes.

Identification of Metal Binding Sites (e.g., Sulfur, Nitrogen)

The 5-Methylpyrimidine-2-thiol ligand possesses two primary potential donor atoms for metal coordination: the exocyclic sulfur atom and the endocyclic nitrogen atoms of the pyrimidine (B1678525) ring. Coordination can occur through:

Monodentate coordination: Primarily through the sulfur atom, which is a soft donor and readily coordinates to soft metal ions.

Bidentate chelation: Involving the sulfur atom and one of the adjacent ring nitrogen atoms (N1), forming a stable five-membered chelate ring. This mode is common in the formation of mononuclear complexes.

Bridging coordination: The ligand can bridge two or more metal centers. This can occur in several ways:

Through the sulfur atom, which can act as a µ2- or µ3-bridge.

Through both the sulfur and a nitrogen atom, leading to the formation of polynuclear complexes.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Steric and Electronic Influences on Ligand Behavior

The presence of the methyl group at the 5-position of the pyrimidine ring introduces both steric and electronic effects that influence the ligand's coordination behavior.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the pyrimidine ring. This enhanced electron density can increase the basicity of the nitrogen atoms, potentially favoring coordination through nitrogen.

Steric Effects: While the methyl group is relatively small, it can exert some steric hindrance, which may influence the geometry of the resulting metal complexes and favor certain coordination modes over others. For instance, it might affect the ability of the ligand to form bulky polynuclear structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 5-Methylpyrimidine-2-thiol ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to control the nuclearity and geometry of the resulting complex.

Formation of Mono- and Dinuclear Metal Complexes

Both mononuclear and dinuclear complexes featuring the 5-Methylpyrimidine-2-thiol ligand have been reported.

Mononuclear Complexes: In these complexes, a single metal center is coordinated to one or more 5-Methylpyrimidine-2-thiol ligands. The ligand often acts as a bidentate chelating agent, binding through the sulfur and one of the ring nitrogen atoms.

Dinuclear Complexes: These complexes contain two metal centers bridged by one or more 5-Methylpyrimidine-2-thiol ligands. The bridging is typically facilitated by the sulfur atom of the thiol group. The metal-metal distance in these complexes can vary, leading to different magnetic and electronic properties.

Complexes with Transition Metals (e.g., Platinum, Tin, Cadmium, Nickel, Cobalt, Copper)

5-Methylpyrimidine-2-thiol forms stable complexes with a variety of transition metals. The nature of the metal ion influences the preferred coordination geometry and the properties of the complex.

| Metal Ion | Typical Coordination Geometry | Notes |

| Platinum(II) | Square planar | Often forms mononuclear complexes with the ligand acting as a bidentate S,N-donor. |

| Tin(IV) | Octahedral | Can form complexes with varying stoichiometries, with the ligand coordinating through the sulfur atom. |

| Cadmium(II) | Tetrahedral or Octahedral | Readily forms complexes with pyrimidine-thiol ligands, often resulting in polymeric structures. |

| Nickel(II) | Square planar or Octahedral | The geometry is sensitive to the ligand field strength and the presence of other coordinating species. |

| Cobalt(II)/(III) | Tetrahedral or Octahedral | The oxidation state of cobalt can influence the coordination number and geometry. |

| Copper(I)/(II) | Tetrahedral, Square planar, or Distorted Octahedral | Copper complexes with sulfur-containing ligands are of interest for their potential catalytic and biological activities. |

Spectroscopic and X-ray Crystallographic Analysis of Coordination Compounds

The structures of metal complexes with 5-Methylpyrimidine-2-thiol are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The IR spectra of the complexes provide valuable information about the coordination mode of the ligand. A shift in the ν(C=S) and ν(C=N) stretching frequencies upon complexation can indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the pyrimidine ring protons and carbons upon coordination provide evidence for metal-ligand bond formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ions and charge-transfer transitions between the metal and the ligand, which are indicative of the coordination geometry.

Below is a table summarizing typical spectroscopic data for a hypothetical metal complex of 5-Methylpyrimidine-2-thiol:

| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |

| IR (cm-1) | ν(C=S) ~1150 | ν(C=S) shifts to lower frequency | Indicates coordination through the sulfur atom. |

| ν(C=N) ~1600 | ν(C=N) shifts | Suggests involvement of a ring nitrogen atom in coordination. | |

| 1H NMR (ppm) | Pyrimidine H signals | Signals shift upon coordination | Confirms metal-ligand interaction in solution. |

| UV-Vis (nm) | Ligand-based transitions | New bands appear (d-d or LMCT) | Provides information on the electronic structure and geometry of the complex. |

Fundamental Chemical Properties of Metal Complexes (e.g., Redox Behavior, Structural Motifs)

The fundamental chemical properties of metal complexes incorporating the 5-methylpyrimidine-2-thiolate ligand, such as their redox behavior and preferred structural arrangements, are dictated by the electronic interplay between the metal center and the sulfur and nitrogen donor atoms of the ligand. While specific research on the coordination chemistry of 5-methylpyrimidine-2-thiol is limited, a comprehensive understanding can be built by examining analogous metal thiolate systems. These related complexes provide insight into the probable electrochemical characteristics and structural motifs that are likely to be observed.

Redox Behavior

The redox behavior of metal complexes with 5-methylpyrimidine-2-thiolate is expected to be rich, with accessible oxidation states influenced by the identity of the central metal ion. The thiolate sulfur is a soft, polarizable donor that can stabilize various oxidation states and participate in electron transfer processes. Studies on analogous first-row transition metal complexes with other thiolate-nitrogen ligands provide a strong basis for predicting these properties.

The electrochemical potentials of these complexes are typically measured using techniques like cyclic voltammetry. For a series of divalent metal ions (MII), metal-centered oxidation (MII → MIII) and reduction (MII → MI) events can be anticipated. The accessibility and reversibility of these redox couples are highly dependent on the metal. For instance, in a series of five-coordinate thiolate complexes with a different N/S ligand, the CuII/CuI couple was found to be quasi-reversible, while the CoIII/CoII and NiIII/NiII couples were irreversible. This suggests that complexes of 5-methylpyrimidine-2-thiolate with late transition metals like copper may undergo more stable, reversible electron transfer reactions.

The potential for these redox events shifts systematically across the periodic table. As the d-orbitals of the metal ion decrease in energy when moving from manganese to copper, the sulfur-to-metal charge transfer transitions move into the visible region of the spectrum, and the redox potentials for the MIII/MII couple tend to shift cathodically (to less positive potentials). This trend is illustrated by the data from a model series of thiolate-ligated complexes, which can be used to approximate the expected behavior for 5-methylpyrimidine-2-thiolate complexes.

| Metal (M) | Redox Couple | Potential (mV vs. SCE) | Reversibility |

|---|---|---|---|

| Mn | MnIII/MnII | +270 | Quasi-reversible |

| Co | CoIII/CoII | +270 | Irreversible |

| Ni | NiIII/NiII | +325 | Irreversible |

| Cu | CuIII/CuII | +690 | Irreversible |

| CuII/CuI | -703 | Quasi-reversible |

Structural Motifs

The 5-methylpyrimidine-2-thiolate ligand possesses two primary donor sites for metal coordination: the exocyclic thiolate sulfur atom and at least one of the ring nitrogen atoms (typically the one adjacent to the C-S bond). This dual-donor capability allows for the formation of various structural motifs, ranging from simple mononuclear complexes to intricate polynuclear or polymeric structures.

Mononuclear Complexes and Chelation: In the presence of other ancillary ligands or when sterically hindered, 5-methylpyrimidine-2-thiolate can act as a bidentate chelating ligand, binding to a single metal center through one nitrogen and the sulfur atom. This forms a stable five-membered chelate ring. The resulting mononuclear complexes would adopt geometries typical for the specific metal ion and its coordination number, such as tetrahedral, square planar, or octahedral.

Bridging Ligands and Polymeric Structures: A common and significant structural motif for this type of ligand is its ability to act as a bridging ligand, connecting two or more metal centers. This is often achieved through the sulfur atom bridging two metals while the nitrogen atom coordinates to one of them. This N,S-bridging mode can lead to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers.

A well-documented example is a zinc(II) complex with a similar heterocyclic thiolate ligand, 5-phenyl-1,3,4-oxadiazole-2-thiolate. In this structure, the ligand bridges two different zinc centers, with each zinc atom being coordinated by two nitrogen atoms and two sulfur atoms from four distinct ligands. This results in a one-dimensional zigzag chain. A key feature of this motif is the formation of an eight-membered ring composed of [-Zn–S–C–N-]2. It is highly probable that 5-methylpyrimidine-2-thiolate can form analogous polymeric structures with metals like zinc(II), cadmium(II), and mercury(II).

| Parameter | Value |

|---|---|

| Metal Center | Zn(II) |

| Coordination Geometry | Distorted Tetrahedral |

| Ligand Coordination Mode | μ2-N,S Bridging |

| Bond Length (Zn—N) | 2.0184 (14) Å |

| Bond Length (Zn—S) | 2.3370 (5) Å |

| Structural Motif | 1D Zigzag Chain |

Polynuclear Clusters: In addition to linear polymers, heterocyclic thiolate ligands can facilitate the assembly of polynuclear metal clusters. This is particularly prevalent with soft metal ions like copper(I) and silver(I), which have a strong affinity for sulfur donors. The ligands can cap the faces or bridge the edges of a metal core, leading to discrete, high-nuclearity structures. While no specific clusters of 5-methylpyrimidine-2-thiolate are reported in the searched literature, the analogous ligand 5-nitropyridine-2-thiol has been shown to form a distorted octahedral Cu6S6 cluster where the ligand acts in a μ3-bridging mode, linking three different copper ions. This highlights the potential for 5-methylpyrimidine-2-thiolate to form similar cluster compounds under appropriate synthetic conditions.

Computational and Theoretical Investigations of 5 Methylpyrimidine 2 Thiol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. For 5-Methylpyrimidine-2-thiol (B1308683) hydrochloride, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and predict various properties.

DFT studies on analogous pyrimidine compounds have successfully predicted geometric parameters (bond lengths and angles) and vibrational frequencies. For 5-Methylpyrimidine-2-thiol hydrochloride, such calculations would likely reveal the planarity of the pyrimidine ring and the specific orientation of the methyl and thiol substituents. The protonation at one of the nitrogen atoms in the hydrochloride salt would significantly influence the charge distribution and geometry of the pyrimidine ring.

Table 1: Predicted Geometric Parameters of this compound using DFT (Note: This is a hypothetical data table based on expected values for similar structures.)

| Parameter | Predicted Value |

|---|---|

| C2-S Bond Length | 1.75 Å |

| C5-C(methyl) Bond Length | 1.52 Å |

| C4-N3-C2 Angle | 115.8° |

| N1-C2-N3 Angle | 125.5° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyrimidine ring, particularly the C2 and C4 positions, which are susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide insights into the molecule's reactivity; a smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: This is a hypothetical data table based on expected values for similar structures.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations offer a view of the dynamic behavior of the molecule and its interactions with its environment. These simulations are particularly useful for understanding how this compound would behave in a biological system or in solution.

Potential Energy Surface (PES) Analysis of Conformational Landscape

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. A Potential Energy Surface (PES) analysis can map the energy of a molecule as a function of its geometry, identifying the most stable conformations (energy minima) and the energy barriers between them (transition states).

For this compound, PES analysis would focus on the rotation around the C2-S bond and the C5-C(methyl) bond. This would help in understanding the preferred spatial arrangement of the thiol and methyl groups relative to the pyrimidine ring. The results would indicate whether certain conformations are more favored, which could have implications for its binding to a biological target.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods can be employed to predict the chemical reactivity of different sites within a molecule and to elucidate potential reaction mechanisms. Reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, can identify the most electrophilic and nucleophilic sites in this compound.

These calculations would likely confirm the nucleophilic character of the sulfur atom, making it prone to reactions like S-alkylation. The pyrimidine ring itself can undergo electrophilic or nucleophilic aromatic substitution, and computational studies can predict the most likely positions for such reactions. Furthermore, the mechanism of tautomerization between the thiol and thione forms can be investigated by calculating the energy profile of the reaction pathway.

In Silico Mechanistic Insights into Molecular Interactions (e.g., Molecular Docking)

To understand the potential biological activity of this compound, molecular docking simulations can be performed. This technique predicts the preferred orientation of a molecule when bound to a specific protein target, such as an enzyme or a receptor.

By docking this compound into the active site of a relevant biological target, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The docking score provides an estimate of the binding strength. These in silico studies can guide the design of more potent derivatives and provide a mechanistic hypothesis for its biological activity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target (Note: This is a hypothetical data table.)

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.2 |

| Key Interacting Residues | LYS78, GLU95, LEU150 |

Mechanistic Biological Activities and Biochemical Interactions of 5 Methylpyrimidine 2 Thiol Hydrochloride and Its Derivatives in Vitro/in Silico Studies

Enzyme Inhibition and Modulation Mechanisms

Derivatives based on the pyrimidine-2-thiol structure have been shown to interact with and inhibit various key enzymes involved in critical cellular pathways. These interactions are foundational to their observed biological effects.

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers nih.govmdpi.com. Pyrimidine-based molecules have been developed as ATP-competitive inhibitors that target the highly conserved ATP binding pocket of these kinases nih.gov.

In vitro studies have identified several pyrimidine (B1678525) derivatives as potent CDK inhibitors. For instance, a series of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds demonstrated very low nanomolar Ki values against CDK2 nih.gov. X-ray crystallography of these inhibitors in complex with CDK2 has helped to rationalize the structure-activity relationships, showing how modifications to the pyrimidine scaffold can optimize potency nih.gov. Another study highlighted a triaminopyrimidine derivative, CINK4, which specifically inhibited CDK4/cyclin D1 in vitro, leading to growth arrest in tumor cells by preventing the phosphorylation of the retinoblastoma protein (pRb) merckmillipore.com. Similarly, pyrazolo[3,4-d]pyrimidinone derivatives have been identified as potent CDK2 inhibitors, with the most active compound showing an IC₅₀ value of 0.21 µM, slightly more potent than the reference inhibitor roscovitine mdpi.com. The inhibitor PHA-848125 has been shown to impair pRb phosphorylation at sites specific to CDK2 and CDK4 in human melanoma cell lines nih.gov.

These findings underscore the potential of the pyrimidine core structure as a scaffold for developing selective and potent CDK inhibitors.

Cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, are key mediators of inflammation and are often overexpressed in cancer cells nih.gov. Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with potentially fewer side effects than non-selective NSAIDs.

In vitro assays using a colorimetric approach to measure the peroxidase activity of cyclooxygenase have demonstrated the efficacy of certain pyrimidine derivatives nih.gov. In one study, two out of four tested pyrimidine derivatives, designated L1 and L2, exhibited high selectivity for the COX-2 isoform over COX-1 nih.govnih.gov. Their inhibitory activity against COX-2 was comparable to the reference drug meloxicam and superior to piroxicam nih.govnih.gov. Further research into pyrimidine-5-carbonitrile derivatives also identified compounds with potent COX-2 inhibition, with IC₅₀ values nearly equal to that of Celecoxib mdpi.com. The benzenesulfonamide moiety attached to a pyrimidine scaffold has been noted as an important feature for selective COX-2 inhibition mdpi.com.

| Compound Series | Specific Compound | COX-2 IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Pyrimidine-5-carbonitriles | 3b | 0.20 ± 0.01 | Celecoxib | 0.17 ± 0.01 | mdpi.com |

| 5b | 0.18 ± 0.01 | ||||

| 5d | 0.16 ± 0.01 | ||||

| Pyrimidine Derivatives | L1 | Comparable to Meloxicam | Meloxicam | Not specified | nih.govnih.gov |

| L2 | Comparable to Meloxicam |

The phosphoinositide 3-kinase (PI3K) signaling pathway is vital for cell growth, proliferation, and survival, and its dysregulation is common in cancer nih.govfrontiersin.org. The PI3Kδ isoform is particularly critical in B lymphocyte development, making it a validated target for B-cell malignancies nih.gov.

Thienopyrimidine derivatives, which are structurally related to 5-methylpyrimidine-2-thiol (B1308683), have been designed as potent and selective PI3Kδ inhibitors nih.gov. A rational, scaffold-hopping design strategy led to the development of a series of these compounds. One compound in particular, compound 6 , exhibited nanomolar potency against PI3Kδ and a favorable selectivity profile against other class I PI3K isoforms nih.gov. In another study, a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated. Compound 17p from this series showed significant inhibitory activity against PI3Kδ with an IC₅₀ of 15.4 ± 1.9 nM and also demonstrated strong potency against PI3Kα (IC₅₀: 31.8 ± 4.1 nM) frontiersin.org.

| Compound Series | Specific Compound | PI3Kδ IC₅₀ (nM) | Source |

|---|---|---|---|

| 2,4-dimorpholinopyrimidine-5-carbonitriles | 17p | 15.4 ± 1.9 | frontiersin.org |

| Thienopyrimidines | 6 | Nanomolar potency | nih.gov |

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, responsible for activating enzymes involved in the biosynthesis of primary and secondary metabolites, making them attractive targets for novel antibacterial drugs nih.govresearchgate.net.

In vitro screening has identified a hydroxypyrimidinethione derivative, structurally similar to 5-methylpyrimidine-2-thiol, that binds to PptAb, a PPTase from the pathogenic bacterium Mycobacterium abscessus nih.govresearchgate.net. This discovery suggests that the pyrimidinethione scaffold could serve as a starting point for developing potent PPTase inhibitors nih.gov. While another tested compound, an aminido-urea derivative, showed inhibitory activity against PptAb, it was inactive against the PcpS enzyme from Pseudomonas aeruginosa, highlighting the potential for developing species-specific inhibitors nih.govresearchgate.net. These studies validate secondary metabolism-associated PPTases as targets for chemical probes and potential antibacterial agents nih.gov.

Antimicrobial Activities and Mechanisms (In Vitro Focus)

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of new antibacterial agents with novel mechanisms of action nih.gov. Pyrimidine-2-thiol derivatives have demonstrated promising antibacterial properties in various in vitro studies.

In vitro susceptibility tests have confirmed the antibacterial activity of pyrimidine-thiol derivatives against a range of pathogenic bacteria. A study on new hydroxy- and methoxy-substituted 4,6-diarylpyrimidine-2(1H)-thiol derivatives found that several compounds possessed a significant broad-spectrum activity against Gram-positive bacteria, including Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus. These compounds also showed notable activity against Mycobacterium smegmatis, indicating potential as antituberculous agents scispace.com.

The proposed mechanisms of action for these compounds are varied. One significant finding involves a thiophenyl-pyrimidine derivative that targets the bacterial cell division process nih.gov. This compound was shown to inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton, and disrupt its GTPase activity. This ultimately impairs bacterial cell division and leads to cell death nih.gov. This mechanism is particularly noteworthy as it represents a different target from most conventional antibiotics. This derivative showed high potency against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) nih.gov.

| Compound Series | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 4,6-diarylpyrimidine-2(1H)-thiol derivatives (Compounds 35-39) | Enterococcus faecalis | 62.5 - 500 | scispace.com |

| Staphylococcus aureus | 62.5 - 500 | ||

| Bacillus cereus | 62.5 - 500 | ||

| Mycobacterium smegmatis | 62.5 - 500 |

Antiviral Activity (e.g., Targeting Viral Polymerases) (In Vitro)

Derivatives of the pyrimidine-2-thiol scaffold have been a subject of investigation for their potential antiviral activities, particularly those involving the inhibition of viral replication. Research into 2-thiopyrimidine nucleoside analogues has demonstrated notable inhibitory effects against various herpesviruses.

Specifically, twenty 2-thiopyrimidine nucleoside analogues were synthesized and evaluated for their ability to inhibit the replication of herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and human cytomegalovirus (HCMV) in vitro. nih.gov Among these, 2'-deoxy-5-methyl-2-thiouridine and 2'-deoxy-5-iodo-2-thiouridine were identified as having the most potent anti-HSV activity. nih.gov The mechanism of action for such nucleoside analogues often involves the inhibition of viral DNA polymerase. researchgate.net After being phosphorylated to their triphosphate form within the cell, these analogues can act as competitive inhibitors for the natural substrates of the viral DNA polymerase. researchgate.net Their incorporation into the growing viral DNA chain can lead to chain termination, thus halting viral replication. researchgate.net

It was observed that the substitution of a halogen atom at the 5-position of the pyrimidine ring with an atom of a higher molecular weight generally increased the anti-HSV and VZV activities. nih.gov However, it is noteworthy that none of the tested compounds in this series showed inhibitory activity against HCMV or thymidine (B127349) kinase-deficient HSV (HSV-TK-) replication, suggesting a mechanism dependent on viral thymidine kinase for activation. nih.gov The cytotoxicity of these 2-thio-pyrimidine nucleoside analogues was found to be lower than their 2-oxy-congeners, such as 5-iodo-2'-deoxyuridine, indicating a potentially favorable selectivity index. nih.gov

Plant Growth Regulation and Stimulating Effects

Thioxopyrimidine derivatives, which are structurally related to 5-Methylpyrimidine-2-thiol, have been studied for their role as regulators of plant growth and photosynthesis. In studies using barley (Hordeum vulgare L.) and wheat (Triticum aestivum L.), these synthetic compounds have demonstrated significant phytohormone-like regulatory effects at low concentrations. researchgate.netmdpi.com

Treatment of barley and wheat plants with various thioxopyrimidine derivatives at a concentration of 10⁻⁶ M resulted in enhanced growth of both shoots and roots compared to untreated control plants. researchgate.netmdpi.com The observed effects were comparable to those of the natural plant hormone auxin (IAA) and other synthetic growth regulators like Methyur and Kamethur, which are derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine. researchgate.netmdpi.com These findings suggest that thioxopyrimidine derivatives can influence key developmental processes in plants, likely by interacting with hormonal signaling pathways that control cell division, elongation, and differentiation. researchgate.net

Table 1: Effect of Thioxopyrimidine Derivatives on Barley (Hordeum vulgare L.) Growth Parameters

| Compound | Average Shoot Length (% Increase vs. Control) | Average Root Length (% Increase vs. Control) |

|---|---|---|

| Methyur | 32.91% | 63.16% |

| Kamethur | Not Specified | 52.63% |

| Thioxopyrimidine Derivative 4 | 17.72–21.52% | 26.32–42.11% |

| Thioxopyrimidine Derivative 10 | 17.72–21.52% | 26.32–42.11% |

Data synthesized from studies on thioxopyrimidine derivatives on barley growth. researchgate.net

Anti-inflammatory Mechanisms at the Cellular/Molecular Level (In Vitro)

The anti-inflammatory potential of pyrimidine derivatives has been explored through various in vitro and in silico studies. The core mechanism often investigated is the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

In silico studies on thiopyrimidine derivatives have highlighted their potential as inhibitors of inflammatory targets. mdpi.com Molecular docking analyses of S-derivatives of 4-methyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazole-3-thiols showed high affinity for COX-2, with binding energies ranging from -8.2 to -9.6 kcal/mol. mdpi.com These values are comparable to or exceed those of reference drugs like aspirin and analgin, suggesting a strong inhibitory potential. mdpi.com The favorable interactions observed, including hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of COX-2, support this hypothesis. mdpi.com

Beyond COX inhibition, pyrimidine derivatives have been shown to modulate other inflammatory pathways. Certain derivatives have demonstrated the ability to reduce the production of pro-inflammatory mediators. For instance, in studies involving lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1), some pyrimidine derivatives led to a dose-dependent inhibition of cell growth and a reduction in reactive oxygen species (ROS) levels, indicating antioxidant properties that can contribute to their anti-inflammatory effects.

Anticancer Mechanisms (In Vitro Cytotoxicity, Apoptosis Induction, Cell Cycle Arrest)

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, and derivatives of 5-Methylpyrimidine-2-thiol are no exception. researchgate.net In vitro studies have revealed that these compounds can exert their anticancer effects through multiple mechanisms, including inducing cytotoxicity, promoting apoptosis, and causing cell cycle arrest.

In Vitro Cytotoxicity: Various derivatives of pyrimidine have shown significant antiproliferative activity against a range of human cancer cell lines. For example, a derivative incorporating a 1,3,4-oxadiazole (B1194373) ring demonstrated a GI50 value of 0.09 µM in research studies. researchgate.net Similarly, thiazolo[4,5-d]pyrimidine-2-ones have exhibited cytotoxic activity against leukemia, non-small cell lung cancer, and renal cancer cell lines. researchgate.net

Apoptosis Induction: Several pyrimidine derivatives have been found to induce apoptosis in cancer cells. The induction of the intrinsic apoptosis pathway is a common mechanism. For instance, novel pyrazolo[1,5-a]pyrimidine and 1,2,3-triazolo[1,5-a]pyrimidine derivatives have been shown to cause DNA damage and fragmentation in colon cancer HCT-116 cells. This is associated with the impairment of the mitochondrial transmembrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptosis. The overexpression of Bcl-2, an anti-apoptotic protein, has been shown to inhibit virus-induced apoptosis, and some thiol agents can suppress the activation of NF-kappa B, a transcription factor involved in apoptosis.

Cell Cycle Arrest: The ability to interfere with the cell cycle is another key anticancer mechanism of pyrimidine derivatives. Some thiol-containing compounds have been shown to inhibit cell cycle progression. For instance, certain benzofuran derivatives have been found to induce G2/M phase arrest in HepG2 cancer cells, while others caused cell cycle arrest at the S and G2/M phases in A549 cells. This disruption of the normal cell cycle prevents cancer cells from proliferating.

Table 2: Anticancer Mechanisms of Selected Pyrimidine Derivatives (In Vitro)

| Derivative Class | Cancer Cell Line | Mechanism |

|---|---|---|

| 1,3,4-Oxadiazole-pyrimidine | Not Specified | Antiproliferative (GI50 = 0.09 µM) |

| Thiazolo[4,5-d]pyrimidine-2-ones | Leukemia, Non-small cell lung, Renal | Cytotoxicity |

| Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | Apoptosis Induction (Mitochondrial Pathway) |

| 1,2,3-Triazolo[1,5-a]pyrimidine | HCT-116 (Colon) | Apoptosis Induction (Mitochondrial Pathway) |

This table summarizes findings from various studies on pyrimidine derivatives. researchgate.net

Advanced Research Directions and Future Perspectives in 5 Methylpyrimidine 2 Thiol Hydrochloride Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 5-methylpyrimidine-2-thiol (B1308683) hydrochloride typically involves the reaction of a suitable precursor, such as 2-chloro-5-methylpyrimidine, with a sulfur source like thiourea, followed by treatment with hydrochloric acid to form the salt. vulcanchem.com However, future research is increasingly directed towards more efficient and environmentally benign synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrimidine (B1678525) derivatives. researchgate.net This high-energy method offers a sustainable alternative to conventional heating. mdpi.com

Solvent-Free Reactions: Research into solid-phase synthesis and mechanochemistry (e.g., using a high-energy ball mill) presents an opportunity to eliminate or drastically reduce the use of volatile organic solvents, aligning with the principles of green chemistry. mdpi.com

Catalytic Innovations: The exploration of novel catalysts could lead to more selective and efficient transformations, lowering the energy requirements and minimizing the formation of by-products. mdpi.com

Isotopic Labeling: Advanced synthetic methods now allow for the specific incorporation of stable isotopes such as ²H, ¹³C, and ¹⁵N into the pyrimidine structure. nih.govnih.gov These labeled compounds are invaluable tools for mechanistic studies, allowing researchers to track the molecule's fate in complex chemical and biological systems. nih.gov

| Synthetic Methodology | Primary Advantage | Relevance to Sustainability |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields | Reduced energy consumption and reaction time |

| Solvent-Free Mechanochemistry | Elimination of harmful organic solvents | Minimizes chemical waste and environmental impact |

| Advanced Catalysis | High selectivity and efficiency | Lower energy input, fewer by-products |

| Stable Isotope Labeling | Enables detailed mechanistic studies | Provides data for designing more efficient processes |

Exploration of Unconventional Derivatization Pathways

The functional groups of 5-methylpyrimidine-2-thiol hydrochloride—the thiol group, the methyl group, and the pyrimidine ring itself—offer multiple sites for chemical modification. Future research will likely move beyond simple S-alkylation to explore more complex and unconventional derivatization pathways to create novel molecular architectures.

Promising avenues include:

Cyclization Reactions: The thiol and adjacent nitrogen atoms can be used as anchor points to build fused-ring systems, leading to the creation of novel polycyclic heterocyclic compounds like chromeno[2,3-d]pyrimidines. acs.org

Oxidative Modifications: Controlled oxidation of the thiol group can yield disulfides, sulfinates, or sulfonates, each with distinct chemical properties and potential applications.

Cross-Coupling Reactions: Modern cross-coupling methodologies could be adapted to functionalize the pyrimidine ring, attaching a wide variety of substituents to tailor the molecule's electronic and steric properties.

Polymer Conjugation: The thiol group provides a convenient handle for grafting the molecule onto polymer backbones, creating functional materials with combined properties of the pyrimidine unit and the polymer scaffold.

Applications in Advanced Materials Science and Supramolecular Chemistry

The inherent structural features of this compound make it a compelling candidate as a building block, or "tecton," for the construction of advanced materials and supramolecular assemblies. The pyrimidine ring is capable of engaging in π-π stacking interactions, while the nitrogen atoms and the thiol group can act as hydrogen bond donors and acceptors.

Future research in this area could focus on:

Crystal Engineering: Utilizing the compound's hydrogen bonding and stacking capabilities to design and synthesize crystalline materials with specific network topologies and properties, such as porous solids for gas storage.

Supramolecular Gels: The molecule could be incorporated into larger structures designed to self-assemble in solution, forming supramolecular hydrogels. nih.gov Such materials are of interest for applications in tissue engineering and controlled release systems. nih.gov The formation of these gels often relies on a precise balance of non-covalent interactions. mdpi.com

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can act as ligands, coordinating with metal ions to form crystalline MOFs. By carefully selecting the metal centers and reaction conditions, it may be possible to create frameworks with tailored pore sizes and functionalities for catalysis or separation.